molecular formula C19H22N2O2S B11352430 Cyclohexyl 2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetate

Cyclohexyl 2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetate

Cat. No.: B11352430
M. Wt: 342.5 g/mol
InChI Key: JZPPAEVPEYRBNR-UHFFFAOYSA-N
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Description

CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of cyclohexyl acetate with 2-methyl-6-phenylpyrimidin-4-yl sulfanyl acetate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

cyclohexyl 2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C19H22N2O2S/c1-14-20-17(15-8-4-2-5-9-15)12-18(21-14)24-13-19(22)23-16-10-6-3-7-11-16/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3

InChI Key

JZPPAEVPEYRBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)OC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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